molecular formula C21H34ClNO3 B13810139 1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride

1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride

Cat. No.: B13810139
M. Wt: 384.0 g/mol
InChI Key: FULVMEXDRLCYBP-UHFFFAOYSA-N
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Description

1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butylamino group, a hydroxypropoxy group, and a cyclohexylphenyl group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the tert-butylamino group, followed by the introduction of the hydroxypropoxy group through a series of reactions involving epoxides and alcohols. The cyclohexylphenyl group is then attached using Friedel-Crafts alkylation. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions .

Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butylamino group, leading to the formation of different derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pH conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The tert-butylamino group can form hydrogen bonds and electrostatic interactions with target proteins, while the hydroxypropoxy group can enhance solubility and facilitate binding. The cyclohexylphenyl group provides structural stability and specificity to the compound’s action .

Properties

Molecular Formula

C21H34ClNO3

Molecular Weight

384.0 g/mol

IUPAC Name

1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride

InChI

InChI=1S/C21H33NO3.ClH/c1-15(23)19-12-17(16-8-6-5-7-9-16)10-11-20(19)25-14-18(24)13-22-21(2,3)4;/h10-12,16,18,22,24H,5-9,13-14H2,1-4H3;1H

InChI Key

FULVMEXDRLCYBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C2CCCCC2)OCC(CNC(C)(C)C)O.Cl

Origin of Product

United States

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